Naproxen sodium

Catalog No.
S536688
CAS No.
26159-34-2
M.F
C14H13NaO3
M. Wt
252.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naproxen sodium

CAS Number

26159-34-2

Product Name

Naproxen sodium

IUPAC Name

sodium;(2S)-2-(6-methoxynaphthalen-2-yl)propanoate

Molecular Formula

C14H13NaO3

Molecular Weight

252.24 g/mol

InChI

InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16);/q;+1/p-1/t9-;/m0./s1

InChI Key

CDBRNDSHEYLDJV-FVGYRXGTSA-M

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO

Synonyms

Aleve, Anaprox, Methoxypropiocin, Naprosin, Naprosyn, Naproxen, Naproxen Sodium, Naproxenate, Sodium, Proxen, Sodium Naproxenate, Sodium, Naproxen, Synflex

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-].[Na+]

Description

The exact mass of the compound Naproxen sodium is 252.0762 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthaleneacetic Acids. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Pain Mechanisms:

Researchers utilize naproxen sodium to investigate pain pathways and mechanisms. By studying how naproxen sodium affects pain perception, scientists can gain insights into the physiological processes underlying pain. For instance, research has explored how naproxen sodium impacts specific inflammatory mediators involved in pain signaling ).

Investigating Other Medical Conditions:

Naproxen sodium's ability to reduce inflammation makes it a potential candidate for research into various inflammatory diseases. Studies have explored the use of naproxen sodium in conditions like:

  • Migraine headaches: Research has investigated the effectiveness of naproxen sodium in treating migraine symptoms PubMed: .
  • Otitis media (ear infection): Studies have examined the effects of naproxen sodium on inflammation associated with otitis media PubMed: .

It's important to note that these are just a few examples, and naproxen sodium may be used in a wider range of scientific investigations.

Additional Considerations:

  • Scientific research involving naproxen sodium is typically conducted in controlled settings and may involve animal models or human trials.
  • Rigorous testing and evaluation are essential before using naproxen sodium for any new therapeutic applications.

Naproxen sodium is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the arylacetic acid group. It is the sodium salt form of naproxen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties. The chemical name for naproxen sodium is 2-naphthaleneacetic acid, 6-methoxy-α-methyl-sodium salt. It appears as an odorless, crystalline powder that is white to creamy in color and is soluble in water and methanol .

Naproxen sodium is often preferred in clinical settings due to its faster absorption rate compared to naproxen itself, achieving peak plasma concentrations within one hour . It works primarily by inhibiting the cyclooxygenase enzymes COX-1 and COX-2, which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain .

Naproxen sodium acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in pain, inflammation, and fever. By inhibiting COX, naproxen sodium reduces the production of prostaglandins, leading to its therapeutic effects.

There are two main isoforms of COX: COX-1 and COX-2. Naproxen inhibits both COX-1 and COX-2 to varying degrees. This non-selective inhibition can contribute to some of its side effects, such as stomach ulcers.

Naproxen sodium is generally well-tolerated, but it can cause side effects like stomach upset, heartburn, and diarrhea. In rare cases, it can lead to more serious side effects like gastrointestinal bleeding, heart attack, and stroke.

Safety considerations:

  • Not recommended for people with a history of stomach ulcers or bleeding problems
  • Can interact with other medications, so it's important to consult a doctor before use
  • May increase the risk of heart attack and stroke, especially in high doses or with long-term use

Data:

  • A study published in the Journal of the American Medical Association found that naproxen use was associated with a small but increased risk of heart attack.

Hazards:

  • Naproxen sodium is not flammable or explosive under normal conditions
  • It can be irritating to the eyes and skin

The primary chemical reaction involving naproxen sodium occurs when it interacts with cyclooxygenase enzymes. Naproxen sodium inhibits these enzymes, leading to decreased production of prostaglandins. This inhibition can be represented as follows:

Naproxen Sodium+COX EnzymeInhibition of Prostaglandin Synthesis\text{Naproxen Sodium}+\text{COX Enzyme}\rightarrow \text{Inhibition of Prostaglandin Synthesis}

Additionally, naproxen undergoes extensive metabolism in the liver, primarily through demethylation and glucuronidation processes. The metabolic pathways involve cytochrome P450 enzymes such as CYP1A2, CYP2C8, and CYP2C9 .

Naproxen sodium can be synthesized through several methods, with one common industrial approach starting from 2-naphthol. The synthesis typically involves the following steps:

  • Alkylation: 2-naphthol undergoes alkylation with a suitable methylating agent.
  • Formation of Naproxen: The resulting compound is then treated with acetic acid to form naproxen.
  • Conversion to Sodium Salt: Finally, naproxen is converted to its sodium salt form by reacting it with sodium hydroxide or sodium carbonate .

Naproxen sodium is primarily used for:

  • Pain Relief: Effective for mild to moderate pain relief from conditions such as headaches, dental pain, and menstrual cramps.
  • Anti-inflammatory Treatment: Used for inflammatory conditions like osteoarthritis and rheumatoid arthritis.
  • Antipyretic Agent: Reduces fever in various clinical scenarios.
  • Potential Antiviral Activity: Investigated for its ability to inhibit specific viral infections .

Naproxen sodium has several notable interactions:

  • Drug Interactions: It may increase the risk of gastrointestinal bleeding when taken with selective serotonin reuptake inhibitors (SSRIs), blood thinners, or corticosteroids .
  • Alcohol Consumption: Combining alcohol with naproxen can significantly increase the risk of gastrointestinal complications .
  • Metabolic Interactions: Variations in cytochrome P450 enzyme activity can affect naproxen metabolism and clearance rates .

Several compounds share similarities with naproxen sodium in terms of structure and function. Here are some notable examples:

Compound NameChemical StructureUnique Features
IbuprofenC13H18O2More selective for COX-2; available over-the-counter; shorter half-life.
KetoprofenC15H14O3Exhibits both analgesic and anti-inflammatory effects; used for acute pain.
DiclofenacC14H11Cl2NNaO2More potent anti-inflammatory effects; often used for arthritis treatment.
MeloxicamC14H13N3O4SSelective COX-2 inhibitor; lower gastrointestinal risks compared to non-selective NSAIDs.

Naproxen sodium stands out due to its unique balance between efficacy and safety profile compared to other NSAIDs. Its longer half-life allows for less frequent dosing while maintaining therapeutic levels in the bloodstream . Additionally, its rapid absorption makes it particularly useful for acute pain management.

Naproxen sodium exhibits complex solubility behavior in multivariate solvent systems, with solubility values varying significantly based on solvent composition, temperature, and the resulting crystalline forms. In pure water at 25°C, naproxen sodium demonstrates a solubility of 0.730 mol/L [1], which is substantially higher than its parent acid form due to the ionic nature of the sodium salt [2].
The solubility behavior in binary alcohol-water systems reveals distinct patterns depending on the alcohol type and composition. In methanol-water systems, naproxen sodium shows enhanced solubility with increasing methanol content, reaching 0.85 mol/L in pure methanol at 25°C [3]. This enhancement is attributed to the formation of methanol solvates and the increased polarity of the mixed solvent system [4]. Conversely, ethanol-water systems demonstrate a more complex relationship, with ethanol causing a general salting-out effect at higher concentrations [3].

The formation of different crystalline forms in various solvent systems significantly impacts solubility. In methanol-water mixtures with 1:1 ratio, the compound crystallizes as a monohydrate with a solubility of 0.42 mol/L, while in 2:1 methanol-water systems, methanol solvates form with enhanced solubility of 0.62 mol/L [3]. Ethanol-water systems favor the formation of dihydrates at equimolar ratios, resulting in reduced solubility of 0.31 mol/L [3].

Solvent SystemTemperature (°C)Solubility (mol/L)pHCrystalline Form
Water250.7307.4Anhydrate
Methanol250.8508.2Methanol Solvate
Ethanol250.0857.8Ethanol Solvate
Methanol:Water (1:1)250.4207.6Monohydrate
Methanol:Water (2:1)250.6207.9Methanol Solvate
Ethanol:Water (1:1)250.3107.5Dihydrate
Ethanol:Water (2:1)250.4507.7Ethanol Solvate

Ternary solvent systems offer additional opportunities for solubility enhancement. The acetone-water-dichloromethane system produces spherical agglomerates with significantly improved solubility of 0.92 mol/L [5], representing one of the highest solubility values observed. This enhancement is attributed to the formation of unique crystalline structures that facilitate dissolution [5].

Water activity plays a crucial role in determining pseudopolymorphic transitions in mixed solvent systems. Research has demonstrated that regardless of the alcohol type present, transitions between different hydrated forms occur at consistent water activities [3] [6]. This finding suggests that water activity, rather than alcohol concentration, is the primary thermodynamic factor controlling phase transitions in these systems [7].

The methanol sesquisolvate represents a unique solvatomorphic form containing 1.5 methanol molecules per naproxen sodium unit [4]. This form exhibits distinctive coordination geometry with sodium cations displaying coordination numbers of six and seven, creating polymeric chains stabilized by hydrogen bonding networks [4].

Temperature-Dependent Density and Apparent Molar Volume Relationships

The density and apparent molar volume of naproxen sodium solutions exhibit strong temperature dependence, providing insights into solute-solvent interactions and molecular behavior in aqueous systems. Density measurements conducted across temperatures from 278.15 to 313.15 K reveal systematic decreases with increasing temperature, following typical behavior for aqueous electrolyte solutions [8] [9].
Apparent molar volumes (φᵥ) calculated from density data demonstrate a positive linear relationship with temperature. At 25°C (298.15 K), the apparent molar volume is 430.75 cm³/mol, increasing to 431.36 cm³/mol at 30°C (303.15 K) [8]. This positive temperature coefficient indicates thermal expansion of the hydrated ionic species and weakening of solute-solvent interactions at elevated temperatures [9].

Temperature (K)Temperature (°C)Density (g/cm³)Apparent Molar Volume (cm³/mol)
278.155.01.0045428.50
288.1515.01.0038429.20
298.1525.01.0028430.75
303.1530.01.0021431.36
308.1535.01.0012432.10
313.1540.01.0003433.00

The partial molar volume at infinite dilution (φᵥ⁰) values provide information about solute-solvent interactions in the absence of solute-solute interactions. The large positive values observed (>400 cm³/mol) suggest strong solute-solvent interactions that promote structure-making effects in the aqueous solution [8]. This behavior is characteristic of ionic species that enhance water structure through electrostatic interactions and hydrogen bonding [10].

Concentration-dependent apparent molar volume studies reveal different behaviors in various solvent systems. In normal saline (NS), dextrose normal saline (DNS), and Ringer's lactate (RL) solutions, apparent molar volumes decrease with increasing naproxen sodium concentration, contrasting with the increasing trend observed in pure water [10]. This difference reflects the influence of background electrolytes on ion-ion and ion-solvent interactions [10].

The partial molar expansibility (∂φᵥ⁰/∂T) calculated from temperature-dependent apparent molar volume data provides insights into the thermal behavior of hydrated ionic species. The positive expansibility values indicate that the hydration sphere around naproxen sodium ions expands with temperature, consistent with weakening of water-ion interactions at elevated temperatures [9].

Hepler's constant, derived from the second derivative of apparent molar volume with respect to temperature, classifies naproxen sodium as a structure maker in aqueous solutions [8]. This classification aligns with the observed large positive apparent molar volumes and suggests that naproxen sodium ions enhance the organization of surrounding water molecules through long-range electrostatic effects [8].

Acid Dissociation Constants (pKa) and pH-Dependent Speciation

Naproxen sodium exhibits a well-defined acid-base equilibrium characterized by a pKa value of 4.19 [11] [12], which governs its speciation behavior across different pH conditions. This dissociation constant reflects the ionization of the carboxylic acid functional group present in the naproxen molecule, with the sodium salt existing primarily in its ionized form under physiological conditions [11].

The Henderson-Hasselbalch equation describes the pH-dependent speciation:
$$\text{pH} = \text{pKa} + \log\left(\frac{[\text{A}^-]}{[\text{HA}]}\right)$$

Where [A⁻] represents the ionized naproxen anion and [HA] represents the protonated acid form [12].

pHIonized Fraction (%)Molecular FormDominant Species
1.00.1Mainly ProtonatedCOOH
2.00.6Mainly ProtonatedCOOH
3.05.5Mainly ProtonatedCOOH
4.039.2Mixed FormsCOOH/COO⁻
4.1950.0Equal DistributionCOOH/COO⁻
5.086.4Mainly IonizedCOO⁻
6.098.5Mainly IonizedCOO⁻
7.099.7Fully IonizedCOO⁻
8.099.9Fully IonizedCOO⁻

At physiological pH (7.4), naproxen sodium exists almost entirely (>99.9%) in its ionized form as the naproxen anion paired with sodium cations [11]. This complete ionization contributes to the compound's high water solubility under physiological conditions, as the ionic form exhibits significantly enhanced hydrophilicity compared to the neutral acid form [13].

The pH-dependent solubility behavior directly correlates with the speciation profile. At pH values below the pKa (4.19), naproxen sodium undergoes protonation, converting to the less soluble acid form. This phenomenon is particularly evident in gastric conditions (pH ≈ 1.5-2.0), where the compound transforms to naproxen acid with dramatically reduced solubility of approximately 1.15 × 10⁻³ mol/L compared to 0.730 mol/L for the sodium salt at neutral pH [1] [11].

Studies examining naproxen sodium behavior in buffered systems demonstrate the critical importance of pH control in pharmaceutical formulations. In solutions with pH below 4.5, precipitation of the acid form occurs rapidly, while pH values above 6.0 ensure complete dissolution of the sodium salt [14]. This pH-dependent behavior necessitates careful consideration in formulation design, particularly for oral dosage forms that must transit through the acidic gastric environment [14].

The ionization state also influences intermolecular interactions and crystalline form stability. In acidic conditions, hydrogen bonding between carboxylic acid groups becomes dominant, favoring the formation of acid polymorphs [11]. Conversely, at alkaline pH, electrostatic interactions between naproxen anions and sodium cations govern the crystal packing and solvate formation [4].

Spectrophotometric studies in acetonitrile-water binary mixtures reveal that the acid dissociation constant increases with acetonitrile content, reflecting the reduced dielectric constant and altered solvation environment [12]. This solvent-dependent pKa variation has implications for analytical methods and formulation approaches utilizing mixed solvent systems [12].

Thermal Stability and Phase Transition Analysis

Thermal analysis of naproxen sodium reveals complex behavior involving multiple phase transitions, dehydration/desolvation processes, and ultimate thermal decomposition. The anhydrous form of naproxen sodium demonstrates exceptional thermal stability with an onset decomposition temperature of 375.6°C [15], significantly higher than the decomposition temperature of naproxen acid (255.0°C) [15]. This enhanced thermal stability of the sodium salt reflects the stabilizing influence of ionic interactions within the crystal lattice [15].

FormOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Transition Type
Anhydrous Sodium Naproxen375.6396.732.2Decomposition
Monohydrate70.676.96.5Dehydration
Dihydrate (Form I)65.072.012.8Dehydration
Dihydrate (Form II)68.074.013.2Dehydration
Tetrahydrate75.082.025.6Dehydration
Methanol Solvate110.0125.011.2Desolvation
Ethanol Solvate95.0108.09.8Desolvation

Differential scanning calorimetry (DSC) analysis reveals multiple thermal events in the hydrated forms of naproxen sodium. The dehydration process occurs in the temperature range of 65-82°C, depending on the specific hydrated form [15] [16]. The monohydrate exhibits the highest dehydration temperature (70.6°C onset, 76.9°C peak), while the dihydrate forms show lower onset temperatures around 65-68°C [15]. This temperature difference reflects the varying binding strength of water molecules within different crystal structures [16].

The tetrahydrate form demonstrates the most complex thermal behavior, with mass losses occurring in multiple stages corresponding to sequential water molecule removal [16]. Thermogravimetric analysis shows an initial mass loss of approximately 6% between 65-76°C, attributed to loosely bound water molecules, followed by additional dehydration events at higher temperatures [16].

Glass transition temperatures determined for naproxen-based ionic liquids range from -56.53°C to -69.03°C [17], indicating the amorphous nature of these systems at room temperature. These low glass transition temperatures suggest high molecular mobility and may contribute to enhanced dissolution characteristics in pharmaceutical applications [17].

Alcohol solvates exhibit distinct thermal profiles with desolvation temperatures higher than water dehydration. Methanol solvates show desolvation onset at 110°C with peak temperatures around 125°C [4], while ethanol solvates begin desolvation at 95°C with peaks at 108°C [18]. This temperature hierarchy reflects the relative vapor pressures and binding affinities of different solvents within the crystal lattice [7].

Powder X-ray diffraction coupled with thermal analysis reveals that dehydration processes often result in amorphization or conversion to different crystalline forms [16]. The dehydration pathway depends strongly on heating rate and atmospheric conditions, with slow heating favoring direct conversion to anhydrous forms while rapid heating may produce metastable intermediates [16].

Heat capacity measurements show that solid naproxen sodium exhibits typical temperature-dependent behavior with values increasing from approximately 0.8 J/(g·K) at room temperature to 1.2 J/(g·K) near the decomposition temperature [19]. These heat capacity data are essential for accurate adjustment of phase transition enthalpies to reference temperatures for thermodynamic calculations [19].

The thermal decomposition mechanism involves multiple stages with the primary decomposition occurring around 396.7°C, resulting in 32.2% mass loss [15]. Secondary decomposition stages at higher temperatures complete the degradation process, with total mass losses reaching 89% for the parent naproxen acid [15]. The decomposition products include volatile organic compounds and carbonaceous residues, with the exact composition depending on atmospheric conditions and heating rates [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

252.07623855 g/mol

Monoisotopic Mass

252.07623855 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9TN87S3A3C

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 133 of 134 companies with hazard statement code(s):;
H302 (60.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (62.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (62.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (29.32%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Naproxen Sodium is the sodium salt form of naproxen, a member of the arylacetic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) with anti-inflammatory analgesic and antipyretic properties. Naproxen sodium reversibly and competitively inhibits cyclooxygenases (COX), thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins. This inhibits the formation of prostaglandins that are involved in pain, inflammation and fever.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26159-34-2

Wikipedia

Naproxen sodium

FDA Medication Guides

Anaprox
Naproxen Sodium
TABLET;ORAL
ATNAHS PHARMA US
04/28/2021
Naprelan
TABLET, EXTENDED RELEASE;ORAL
ALMATICA
Anaprox DS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Acosta-Vélez GF, Zhu TZ, Linsley CS, Wu BM. Photocurable Poly(ethylene glycol) as a Bioink for the Inkjet 3D Pharming of Hydrophobic Drugs. Int J Pharm. 2018 Apr 26. pii: S0378-5173(18)30284-9. doi: 10.1016/j.ijpharm.2018.04.056. [Epub ahead of print] PubMed PMID: 29705105.
2: Zhao J, Levy D. Dissociation between CSD-evoked metabolic perturbations and meningeal afferent activation and sensitization: implications for mechanisms of migraine headache onset. J Neurosci. 2018 Apr 27. pii: 0115-18. doi: 10.1523/JNEUROSCI.0115-18.2018. [Epub ahead of print] PubMed PMID: 29703787.
3: See HH, Mamat NA, Hauser PC. Flow Injection Analysis with Direct UV Detection Following Electric Field Driven Membrane Extraction. Molecules. 2018 Apr 24;23(5). pii: E1000. doi: 10.3390/molecules23051000. PubMed PMID: 29695126.
4: Jevsevar DS, Shores PB, Mullen K, Schulte DM, Brown GA, Cummins DS. Mixed Treatment Comparisons for Nonsurgical Treatment of Knee Osteoarthritis: A Network Meta-analysis. J Am Acad Orthop Surg. 2018 May 1;26(9):325-336. doi: 10.5435/JAAOS-D-17-00318. PubMed PMID: 29688920.
5: Solomon DH, Libby P, Yeomans ND, Wang Q, Wolski KE, Nissen SE, Husni ME. The potential benefits of aspirin for primary cardiovascular prevention in rheumatoid arthritis: a secondary analysis of the PRECISION Trial. Rheumatology (Oxford). 2018 Apr 20. doi: 10.1093/rheumatology/key105. [Epub ahead of print] PubMed PMID: 29688503.
6: Al-Rashed F, Calay D, Lang M, Thornton CC, Bauer A, Kiprianos A, Haskard DO, Seneviratne A, Boyle JJ, Schönthal AH, Wheeler-Jones CP, Mason JC. Celecoxib exerts protective effects in the vascular endothelium via COX-2-independent activation of AMPK-CREB-Nrf2 signalling. Sci Rep. 2018 Apr 19;8(1):6271. doi: 10.1038/s41598-018-24548-z. PubMed PMID: 29674687; PubMed Central PMCID: PMC5908847.
7: Dubreuil M, Louie-Gao Q, Peloquin CE, Choi HK, Zhang Y, Neogi T. Risk of myocardial infarction with use of selected non-steroidal anti-inflammatory drugs in patients with spondyloarthritis and osteoarthritis. Ann Rheum Dis. 2018 Apr 19. pii: annrheumdis-2018-213089. doi: 10.1136/annrheumdis-2018-213089. [Epub ahead of print] PubMed PMID: 29674321.
8: Reed GW, Abdallah MS, Shao M, Wolski K, Wisniewski L, Yeomans N, Lüscher TF, Borer JS, Graham DY, Husni ME, Solomon DH, Libby P, Menon V, Lincoff AM, Nissen SE. Effect of Aspirin Coadministration on the Safety of Celecoxib, Naproxen, or Ibuprofen. J Am Coll Cardiol. 2018 Apr 24;71(16):1741-1751. doi: 10.1016/j.jacc.2018.02.036. PubMed PMID: 29673465.
9: Makunts T, Cohen IV, Lee KC, Abagyan R. Population scale retrospective analysis reveals distinctive antidepressant and anxiolytic effects of diclofenac, ketoprofen and naproxen in patients with pain. PLoS One. 2018 Apr 18;13(4):e0195521. doi: 10.1371/journal.pone.0195521. eCollection 2018. PubMed PMID: 29668764.
10: Yeomans ND, Graham DY, Husni ME, Solomon DH, Stevens T, Vargo J, Wang Q, Wisniewski LM, Wolski KE, Borer JS, Libby P, Lincoff AM, Lüscher TF, Bao W, Walker C, Nissen SE; PRECISION investigators. Randomised clinical trial: gastrointestinal events in arthritis patients treated with celecoxib, ibuprofen or naproxen in the PRECISION trial. Aliment Pharmacol Ther. 2018 Apr 17. doi: 10.1111/apt.14610. [Epub ahead of print] PubMed PMID: 29667211.
11: Suzuki R, Fujita T, Mizuta K, Kumamoto E. Inhibition by non-steroidal anti-inflammatory drugs of compound action potentials in frog sciatic nerve fibers. Biomed Pharmacother. 2018 Apr 14;103:326-335. doi: 10.1016/j.biopha.2018.04.041. [Epub ahead of print] PubMed PMID: 29665554.
12: Shu C, Li T, Yang W, Li D, Ji S, Ding L. Amphotericin B-conjugated polypeptide hydrogels as a novel innovative strategy for fungal infections. R Soc Open Sci. 2018 Mar 14;5(3):171814. doi: 10.1098/rsos.171814. eCollection 2018 Mar. PubMed PMID: 29657786; PubMed Central PMCID: PMC5882710.
13: Kwak K, Ji K, Kho Y, Kim P, Lee J, Ryu J, Choi K. Chronic toxicity and endocrine disruption of naproxen in freshwater waterfleas and fish, and steroidogenic alteration using H295R cell assay. Chemosphere. 2018 Apr 7;204:156-162. doi: 10.1016/j.chemosphere.2018.04.035. [Epub ahead of print] PubMed PMID: 29655108.
14: Bhujbal SV, Zemlyanov DY, Cavallaro A, Mangal S, Taylor LS, Zhou QT. Qualitative and Quantitative Characterization of Composition Heterogeneity on the Surface of Spray Dried Amorphous Solid Dispersion Particles by an Advanced Surface Analysis Platform with High Surface Sensitivity and Superior Spatial Resolution. Mol Pharm. 2018 Apr 17. doi: 10.1021/acs.molpharmaceut.8b00122. [Epub ahead of print] PubMed PMID: 29641898.
15: Filimonov IS, Berzova AP, Barkhatov VI, Krivoshey AV, Trushkin NA, Vrzheshch PV. Negative Cooperativity in the Interaction of Prostaglandin H Synthase-1 with the Competitive Inhibitor Naproxen Can Be Described as the Interaction of a Non-competitive Inhibitor with Heterogeneous Enzyme Preparation. Biochemistry (Mosc). 2018 Feb;83(2):119-128. doi: 10.1134/S0006297918020049. PubMed PMID: 29618298.
16: Sharma M, Vadhariya A, Johnson ML, Marcum ZA, Holmes HM. Association between industry payments and prescribing costly medications: an observational study using open payments and medicare part D data. BMC Health Serv Res. 2018 Apr 2;18(1):236. doi: 10.1186/s12913-018-3043-8. PubMed PMID: 29609611; PubMed Central PMCID: PMC5880069.
17: Tai CH, Oh HB, Seet JE, Ngiam KY. Pseudogout - a rare manifestation of hungry bone syndrome after focused parathyroidectomy. Ann R Coll Surg Engl. 2018 May;100(5):e106-e108. doi: 10.1308/rcsann.2018.0028. Epub 2018 Apr 1. PubMed PMID: 29607728.
18: Malik P, Bhushan R. Enantioseparation of (RS)-fexofenadine and enhanced detection as the diastereomeric amide and anhydride derivatives using liquid chromatography-mass spectrometry. Biomed Chromatogr. 2018 Mar 30:e4217. doi: 10.1002/bmc.4217. [Epub ahead of print] PubMed PMID: 29601646.
19: Shamsayei M, Yamini Y, Asiabi H, Safari M. On-line packed magnetic in-tube solid phase microextraction of acidic drugs such as naproxen and indomethacin by using Fe(3)O(4)@SiO(2)@layered double hydroxide nanoparticles with high anion exchange capacity. Mikrochim Acta. 2018 Feb 22;185(3):192. doi: 10.1007/s00604-018-2716-7. PubMed PMID: 29594488.
20: Topolski F, Moro A, Correr GM, Schimim SC. Optimal management of orthodontic pain. J Pain Res. 2018 Mar 16;11:589-598. doi: 10.2147/JPR.S127945. eCollection 2018. Review. PubMed PMID: 29588616; PubMed Central PMCID: PMC5859910.

Explore Compound Types